molecular formula C14H11ClN2O3 B5591463 2-chloro-N-(3-methylphenyl)-5-nitrobenzamide

2-chloro-N-(3-methylphenyl)-5-nitrobenzamide

Cat. No.: B5591463
M. Wt: 290.70 g/mol
InChI Key: HBLVYPWUVLNREA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylphenyl)-5-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylphenyl)-5-nitrobenzamide typically involves multiple steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce the nitro group.

    Chlorination: The nitrated product is then chlorinated to introduce the chloro group.

    Amidation: Finally, the chlorinated nitro compound is reacted with an amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Reduction: The major product of reduction is 2-chloro-N-(3-methylphenyl)-5-aminobenzamide.

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Scientific Research Applications

2-chloro-N-(3-methylphenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and benzamide groups can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-chloro-6-methylphenyl)acetamide: Similar in structure but with different substituents, leading to different chemical properties and applications.

    2-chloro-N-(3-methylphenyl)methylacetamide: Another related compound with variations in the acetamide group.

Uniqueness

2-chloro-N-(3-methylphenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(3-methylphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)16-14(18)12-8-11(17(19)20)5-6-13(12)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLVYPWUVLNREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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